molecular formula C20H20N2O4S B11535657 Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11535657
M. Wt: 384.5 g/mol
InChI Key: GMASWJQFOKSQIY-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a complex structure. It plays a significant role in various scientific fields due to its unique properties.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with the reaction of 4-(methoxymethyl)-3-nitrobenzoic acid with appropriate reagents to form the intermediate. Subsequent reactions lead to the desired product.

Reaction Conditions:: The specific conditions vary depending on the synthetic route, but they typically involve catalytic processes. For example, Suzuki–Miyaura coupling, a widely-used method, employs palladium catalysts and boron reagents . The mild reaction conditions make it suitable for functional group-tolerant transformations.

Industrial Production:: While there isn’t a dedicated industrial-scale production method for this compound, its synthesis can be adapted for larger-scale applications.

Chemical Reactions Analysis

Types of Reactions:: Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate participates in various reactions:

    Suzuki–Miyaura Coupling: Forms carbon–carbon bonds using organoboron reagents.

    Reduction: Can undergo reduction reactions.

    Substitution: Reacts with nucleophiles to replace functional groups.

Common Reagents and Conditions::

    Boron Reagents: Used in Suzuki–Miyaura coupling.

    Palladium Catalysts: Facilitate cross-coupling reactions.

    Hydrogenation Catalysts: Employed in reduction steps.

Major Products:: The main product is the titled compound itself, which finds applications in diverse fields.

Scientific Research Applications

Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has several research applications:

    Medicine: Investigated for potential therapeutic effects.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

Remember that this compound’s applications continue to evolve, and ongoing research may uncover additional uses

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C20H20N2O4S/c1-4-26-20(24)17-16(22-18(23)13-8-6-5-7-9-13)15-14(11-25-3)10-12(2)21-19(15)27-17/h5-10H,4,11H2,1-3H3,(H,22,23)

InChI Key

GMASWJQFOKSQIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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